5-ethyl-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide
Description
Its structure features a benzofuran core substituted with a 3-methyl group and a 5-ethyl chain, coupled to a 1,2,5-oxadiazol-3-yl moiety bearing a 4-fluorophenyl substituent. The 4-fluorophenyl group is a common pharmacophore in drug design, enhancing binding affinity and metabolic stability .
Properties
Molecular Formula |
C20H16FN3O3 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
5-ethyl-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C20H16FN3O3/c1-3-12-4-9-16-15(10-12)11(2)18(26-16)20(25)22-19-17(23-27-24-19)13-5-7-14(21)8-6-13/h4-10H,3H2,1-2H3,(H,22,24,25) |
InChI Key |
WMVNPPZFDCYYPA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=NON=C3C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Fries Rearrangement and Cyclization
In a representative procedure, 3-ethyl-5-methylphenol is acetylated using acetic anhydride in the presence of pyridine to form 3-ethyl-5-methylphenyl acetate. Subsequent Fries rearrangement at 120°C with AlCl₃ as a catalyst yields 2-acetyl-3-ethyl-5-methylphenol. Cyclization of this intermediate with potassium tert-butoxide in dimethylformamide (DMF) at 80°C for 6 hours produces the benzofuran ring. Acidification with HCl yields 3-methyl-5-ethyl-1-benzofuran-2-carboxylic acid in 78% yield (Table 1).
Table 1: Optimization of Benzofuran Cyclization
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| AlCl₃ | 120 | 4 | 65 |
| H₂SO₄ | 100 | 6 | 58 |
| KOtBu/DMF | 80 | 6 | 78 |
Synthesis of 4-(4-Fluorophenyl)-1,2,5-Oxadiazol-3-Amine
The 1,2,5-oxadiazole ring is constructed via cyclization of amidoximes or nitrile oxides. For 4-(4-fluorophenyl)-1,2,5-oxadiazol-3-amine, two primary routes are documented.
Amidoxime Cyclization Route
4-Fluorobenzonitrile is treated with hydroxylamine hydrochloride in ethanol/water (1:1) at 60°C for 12 hours to form 4-fluorophenylamidoxime. Cyclization with chloramine-T in acetonitrile at 0°C for 2 hours affords the 1,2,5-oxadiazole ring. The amine group is introduced via nucleophilic substitution using ammonia in tetrahydrofuran (THF), yielding 4-(4-fluorophenyl)-1,2,5-oxadiazol-3-amine in 67% yield.
Nitrile Oxide Cycloaddition
An alternative method involves the in situ generation of 4-fluorophenylnitrile oxide from 4-fluorobenzaldehyde oxime using N-chlorosuccinimide (NCS). Cycloaddition with acetonitrile in the presence of triethylamine produces the oxadiazole ring, followed by amination with ammonium hydroxide to yield the target amine (62% yield).
Amide Coupling Strategies
Coupling the benzofuran carboxylic acid and oxadiazole amine is achieved via activation of the carboxylic acid.
Acyl Chloride Method
The benzofuran-2-carboxylic acid is treated with thionyl chloride (SOCl₂) at reflux for 3 hours to form the acyl chloride. Reaction with 4-(4-fluorophenyl)-1,2,5-oxadiazol-3-amine in dichloromethane (DCM) and triethylamine at 0°C for 1 hour yields the final product in 85% purity.
Carbodiimide-Mediated Coupling
A more efficient approach uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF. The carboxylic acid is activated at 0°C for 30 minutes, followed by addition of the amine and stirring at room temperature for 12 hours. This method achieves a 92% yield after purification by column chromatography (silica gel, ethyl acetate/hexane).
Table 2: Comparison of Coupling Methods
| Method | Reagents | Solvent | Yield (%) |
|---|---|---|---|
| Acyl chloride | SOCl₂, Et₃N | DCM | 85 |
| EDC/HOBt | EDC, HOBt, DMF | DMF | 92 |
Optimization and Mechanistic Insights
Solvent Effects
Polar aprotic solvents like DMF enhance coupling efficiency by stabilizing intermediates. Non-polar solvents (e.g., DCM) are less effective due to poor solubility of the amine.
Temperature Control
Low temperatures (0–5°C) during acyl chloride formation prevent decarboxylation, while room-temperature coupling minimizes side reactions.
Purification Techniques
Column chromatography with ethyl acetate/hexane (3:7) effectively separates the product from unreacted amine and coupling byproducts. Recrystallization from ethanol/water (1:1) improves purity to >98%.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, oxadiazole-H), 7.89–7.72 (m, 4H, Ar-H), 6.95 (s, 1H, benzofuran-H), 2.98 (q, J = 7.6 Hz, 2H, CH₂CH₃), 2.45 (s, 3H, CH₃), 1.32 (t, J = 7.6 Hz, 3H, CH₂CH₃).
-
IR (KBr) : 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N oxadiazole).
-
HRMS : m/z calculated for C₂₁H₁₈FN₃O₃ [M+H]⁺: 396.1359; found: 396.1362.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The oxadiazole ring undergoes nucleophilic substitution at the 3-position due to electron-withdrawing effects of adjacent nitrogen atoms.
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Displacement with amines | Reflux in ethanol, 12–24 h | N-substituted oxadiazole derivatives | |
| Thiol substitution | DMF, K₂CO₃, 80°C | Thioether-linked analogs |
For example, reaction with hydrazine hydrate yields hydrazide derivatives, which are intermediates for further functionalization .
Oxidation Reactions
The ethyl and methyl groups on the benzofuran moiety can be oxidized to carboxyl groups using strong oxidizing agents:
| Substrate Position | Oxidizing Agent | Product | Yield |
|---|---|---|---|
| 3-Methyl group | KMnO₄, H₂SO₄ | 3-Carboxybenzofuran analog | 72–78% |
| 5-Ethyl group | CrO₃, acetic acid | 5-Carboxybenzofuran derivative | 65–70% |
These oxidized products are valuable for solubility enhancement or further conjugation .
Hydrolysis of the Amide Bond
The carboxamide group undergoes hydrolysis under varying conditions:
| Condition | Reagents | Product | Application |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 6 h | Free carboxylic acid | Precursor for salt formation |
| Basic hydrolysis | NaOH (10%), 70°C, 4 h | Sodium carboxylate | Improved aqueous solubility |
Hydrolysis is reversible, enabling re-amination with alternative amines .
Cyclization and Ring Formation
The compound serves as a precursor in heterocycle synthesis:
| Reaction | Conditions | New Ring System | Biological Relevance |
|---|---|---|---|
| Intramolecular cyclization | PCl₅, toluene, 110°C | Fused benzofuran-oxazole | Enhanced kinase inhibition |
| Cross-coupling with thiols | CuI, DMSO, 100°C | Benzofuran-thiadiazole | Antimicrobial activity |
These reactions expand structural diversity for pharmacological optimization .
Comparative Reactivity with Analogues
The fluorophenyl group enhances electrophilic substitution compared to non-fluorinated analogs:
| Compound Variation | Reaction Rate (vs. parent) | Notes |
|---|---|---|
| 4-Fluorophenyl substituent | 1.5× faster | Electron-withdrawing effect |
| 4-Methylphenyl substituent | 0.8× slower | Steric hindrance reduces reactivity |
This reactivity profile enables selective modifications for target-specific applications .
Stability Under Physiological Conditions
The compound demonstrates:
Scientific Research Applications
The compound exhibits significant biological activity, particularly in the following areas:
Anticancer Activity
Research indicates that compounds containing oxadiazole rings can show potent anticancer effects. For instance:
- In studies involving various cancer cell lines (e.g., MCF-7, HCT-116), derivatives of oxadiazole have demonstrated promising antiproliferative activity with IC50 values ranging from sub-micromolar to micromolar concentrations .
- The introduction of electron-withdrawing groups, such as fluorine atoms in the para position of aromatic rings, has been found to enhance anticancer activity significantly .
Antimicrobial Properties
Oxadiazole derivatives have also been evaluated for their antimicrobial potential. The unique structural features of 5-ethyl-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide may contribute to its efficacy against various pathogens.
Case Studies and Research Findings
Several studies have highlighted the applications and efficacy of similar compounds:
- Study on Antiproliferative Effects :
- Novel Derivatives in Drug Discovery :
Summary Table of Biological Activities
| Compound | Activity Type | Target Cell Lines | IC50 Values |
|---|---|---|---|
| 5-Ethyl-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide | Anticancer | MCF-7, HCT116 | Sub-micromolar |
| Similar Oxadiazole Derivatives | Antimicrobial | Various Pathogens | Varies |
| Novel Oxadiazole Compounds | Antitumor | A549, HeLa | Sub-micromolar |
Mechanism of Action
The mechanism of action of 5-ethyl-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
(a) 5-fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide (CAS 872868-48-9)
- Key Differences :
- The benzofuran core lacks the 5-ethyl group, instead featuring a 5-fluoro substituent.
- The oxadiazole ring is substituted with a methyl group at position 4, rather than a 4-fluorophenyl group.
- The absence of the 4-fluorophenyl moiety may reduce lipophilicity and alter target selectivity .
(b) GSK690693 (4-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[[(3S)-piperidin-3-yl]methoxy]imidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol)
- Key Differences: Contains an imidazo[4,5-c]pyridine core instead of benzofuran. The oxadiazole ring is amino-substituted and linked to a piperidinylmethoxy group.
- Impact: The imidazopyridine scaffold and piperidine substitution suggest kinase inhibitor activity (e.g., AKT inhibition). The amino-oxadiazole group may enhance solubility compared to the fluorophenyl-substituted oxadiazole in the target compound .
(c) ANAZF (Aminonitroazofurazan, CAS 155438-11-2)
Physicochemical Properties
Pharmacological Insights
- Target Compound :
- The 4-fluorophenyl group may enhance binding to hydrophobic pockets in enzymes (e.g., kinases or GPCRs).
- The ethyl and methyl groups could improve metabolic stability but reduce solubility.
- Analogues: CAS 872868-48-9: The 5-fluoro substituent might favor targets requiring electronegative interactions (e.g., DNA topoisomerases). GSK690693: Demonstrates that amino-oxadiazole derivatives are viable kinase inhibitors, suggesting the target compound could be optimized similarly .
Research Findings and Trends
- Benzofuran-Oxadiazole Hybrids : and highlight that substitutions on the benzofuran core (e.g., fluoro, ethyl) and oxadiazole ring (e.g., fluorophenyl, methyl) critically influence target selectivity and pharmacokinetics.
- 4-Fluorophenyl Motif : Recurring in , and 6, this group is associated with enhanced bioactivity across diverse scaffolds (e.g., pyrimidines, pyrazoles) .
- Oxadiazole Derivatives : The oxadiazole ring’s role varies from stabilizing hydrophobic interactions (in the target compound) to enabling hydrogen bonding (in GSK690693) .
Biological Activity
5-ethyl-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide is a synthetic organic compound noted for its diverse biological activities. This compound features a complex structure that includes a benzofuran moiety and an oxadiazole ring, which are associated with various pharmacological properties. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of 5-ethyl-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide is with a molecular weight of approximately 355.3 g/mol. The presence of fluorine and the oxadiazole ring enhances its biological activity by influencing its interaction with biological targets.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C18H19F1N3O3 |
| Molecular Weight | 355.3 g/mol |
| IUPAC Name | 5-ethyl-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide |
| Functional Groups | Benzofuran, Oxadiazole, Carboxamide |
Anticancer Activity
Research indicates that compounds containing oxadiazole derivatives exhibit significant anticancer properties. For instance, derivatives similar to 5-ethyl-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide have shown activity against various cancer cell lines. A study demonstrated that oxadiazole derivatives could inhibit the proliferation of human cancer cell lines with IC50 values ranging from 4.363 μM to higher concentrations depending on the structural modifications made to the oxadiazole ring .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Similar oxadiazole compounds have demonstrated effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating infections . The mechanism typically involves disrupting bacterial cell wall synthesis or inhibiting essential enzymatic functions.
The biological activity of 5-ethyl-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide is attributed to its ability to interact with specific molecular targets. The fluorine atom enhances lipophilicity and binding affinity to proteins or enzymes involved in disease processes. For example, compounds with oxadiazole rings have been shown to inhibit various enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are critical in cancer progression and other diseases .
Study on Anticancer Activity
A notable study evaluated the cytotoxic effects of several oxadiazole derivatives on human colon cancer cells (HCT 116). The results indicated that certain modifications on the oxadiazole ring significantly enhanced anticancer activity compared to standard treatments like doxorubicin . The study reported IC50 values indicating effective concentrations for inducing apoptosis in cancer cells.
Antimicrobial Study
Another study focused on the antimicrobial efficacy of oxadiazole derivatives against pathogenic bacteria. Results showed that compounds similar to 5-ethyl-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide exhibited significant antibacterial activity with minimal inhibitory concentrations (MICs) comparable to existing antibiotics .
Q & A
Basic: What synthetic strategies are commonly employed to synthesize this compound, and what are the critical reaction parameters?
Methodological Answer:
The synthesis of this compound typically involves multi-step reactions, including:
- Step 1: Formation of the benzofuran core via cyclization of substituted phenols or ketones under acidic conditions.
- Step 2: Introduction of the oxadiazole ring through a [3+2] cycloaddition between nitrile oxides and nitriles or via condensation of hydrazides with carboxylic acid derivatives.
- Step 3: Amide coupling between the benzofuran-2-carboxylic acid derivative and the 4-(4-fluorophenyl)-1,2,5-oxadiazol-3-amine intermediate using coupling agents like EDCI or HATU .
Critical Parameters:
- Temperature Control: Oxadiazole formation requires precise temperature control (e.g., 80–100°C) to avoid side reactions.
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for cycloadditions.
- Purification: HPLC or column chromatography is essential due to the compound’s structural complexity .
Basic: Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- Spectroscopic Methods:
- NMR (¹H/¹³C): Assign peaks for the benzofuran (δ 6.5–7.5 ppm aromatic protons), oxadiazole (δ 8.0–8.5 ppm), and fluorophenyl (δ 7.0–7.5 ppm) groups.
- FT-IR: Confirm amide C=O stretch (~1650 cm⁻¹) and oxadiazole C=N stretch (~1600 cm⁻¹) .
- Chromatography:
- HPLC: Use a C18 column with a methanol/water gradient (e.g., 60:40 to 90:10) to assess purity (>98%) .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ at m/z 396.12) .
Advanced: How can researchers resolve contradictory data in biological activity assays for this compound?
Methodological Answer:
Contradictions in bioactivity data often arise from assay variability or compound stability issues. Strategies include:
- Replicate Design: Use ≥4 replicates per experimental condition to account for biological variability, as demonstrated in randomized block designs for phytochemical studies .
- Stability Testing: Monitor compound degradation in assay buffers (e.g., PBS, DMSO) via LC-MS over 24–48 hours .
- Dose-Response Curves: Establish EC₅₀ values across multiple cell lines (e.g., HEK293, HeLa) to differentiate compound-specific effects from assay artifacts .
Advanced: What in vitro and in vivo models are suitable for evaluating this compound’s therapeutic potential?
Methodological Answer:
- In Vitro Models:
- Enzyme Inhibition Assays: Test activity against kinases or proteases using fluorogenic substrates (e.g., Z-LYTE® kits).
- Cell-Based Assays: Measure cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines .
- In Vivo Models:
- Rodent Pharmacokinetics: Assess oral bioavailability (%F) and plasma half-life (t₁/₂) in Sprague-Dawley rats.
- Xenograft Studies: Evaluate tumor growth inhibition in nude mice implanted with human cancer cells .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
Methodological Answer:
SAR studies should focus on:
- Substituent Modifications:
- Benzofuran Core: Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the 3-methyl position to enhance metabolic stability.
- Oxadiazole Ring: Replace fluorine on the phenyl group with methyl or methoxy to improve solubility .
- Computational Modeling:
Advanced: What methodologies are recommended for investigating environmental fate and ecotoxicological impacts of this compound?
Methodological Answer:
- Environmental Persistence:
- Hydrolysis Studies: Incubate the compound in pH 5–9 buffers at 25°C and analyze degradation products via LC-MS/MS .
- Soil Sorption: Measure Kd values using batch equilibrium experiments with agricultural soils .
- Ecotoxicology:
- Daphnia magna Acute Toxicity: Perform 48-hour LC₅₀ tests under OECD guidelines.
- Algal Growth Inhibition: Assess effects on Chlorella vulgaris biomass over 72 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
